molecular formula C8H9NO2S B1518061 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 83863-51-8

3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No. B1518061
CAS RN: 83863-51-8
M. Wt: 183.23 g/mol
InChI Key: HKQBTGLZBNDHLG-UHFFFAOYSA-N
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Description

“3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H9NO2S . It is a derivative of the heterocyclic compound thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This method has been successful in producing various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of “3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” consists of a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains an amino group and two oxygen atoms, forming a 1,1-dioxide group .


Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Scientific Research Applications

Synthesis of Benzo[b]thiophene Derivatives Benzo[b]thiophene derivatives, including 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, are pivotal in various fields due to their role as selective estrogen receptor modulators. An efficient method for the synthesis of these compounds involves intramolecular cyclization, aromatic nucleophilic substitution reactions, and Heck-type coupling, yielding 2-aryl-3-amino or phenoxybenzo[b]thiophenes (David et al., 2005). Additionally, the sulfur bioisostere of 5,6-Dihydroxytryptamine, synthesized from this compound, displays significant effects on biogenic amine levels, hinting at potential applications in neurology and pharmacology (Campaigne et al., 1973).

Advancements in Photolytic Synthesis The photolytic synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines from 6-azido-2,3-dihydrobenzo[b]thiophene showcases the versatility of 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in generating heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Daly et al., 1988).

Antitumor Properties and Heterocyclic Derivatives The reaction of this compound with ethyl cyanoacetate leads to the formation of various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds, when screened for antiproliferative activity, exhibited high inhibitory effects against human cancer cell lines, demonstrating the compound's potential in the development of novel antitumor agents (Shams et al., 2010).

Electrophilic Substitution Reactions The electrophilic substitution reactions of 1,3-dihydrobenzo[c]thiophene 2,2-dioxides provide insights into the chemical behavior of the compound under different electronic environments, which is crucial for understanding its reactivity and designing targeted chemical reactions (Tashbaev, 2005).

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQBTGLZBNDHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003974
Record name 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

CAS RN

83863-51-8
Record name Benzo[b]thiophen-3-amine, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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